ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 899993-07-8
VCID: VC4814325
InChI: InChI=1S/C23H20ClN3O7/c1-2-31-23(30)22-19(10-21(29)27(26-22)16-6-4-3-5-15(16)24)32-12-20(28)25-11-14-7-8-17-18(9-14)34-13-33-17/h3-10H,2,11-13H2,1H3,(H,25,28)
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl
Molecular Formula: C23H20ClN3O7
Molecular Weight: 485.88

ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899993-07-8

Cat. No.: VC4814325

Molecular Formula: C23H20ClN3O7

Molecular Weight: 485.88

* For research use only. Not for human or veterinary use.

ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate - 899993-07-8

Specification

CAS No. 899993-07-8
Molecular Formula C23H20ClN3O7
Molecular Weight 485.88
IUPAC Name ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C23H20ClN3O7/c1-2-31-23(30)22-19(10-21(29)27(26-22)16-6-4-3-5-15(16)24)32-12-20(28)25-11-14-7-8-17-18(9-14)34-13-33-17/h3-10H,2,11-13H2,1H3,(H,25,28)
Standard InChI Key XMWBWPSOCYUMFF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl

Introduction

Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. This compound is structurally similar to other biologically active pyridazine derivatives, which are known for their diverse pharmacological properties, including antioxidant, antiviral, and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Benzodioxole Derivative: This involves reacting 2H-1,3-benzodioxole with appropriate reagents to introduce the methylcarbamoyl group.

  • Pyridazine Ring Formation: The pyridazine ring is formed through cyclization reactions involving hydrazine derivatives and suitable dicarbonyl compounds.

  • Final Coupling and Esterification: The final step involves coupling the benzodioxole and pyridazine derivatives, followed by esterification to introduce the ethyl carboxylate group.

Biological Activities

While specific biological activities of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate are not detailed in the literature, compounds with similar structures exhibit significant biological activities. For instance, related pyridazine derivatives have shown antiviral properties, inhibiting HIV reverse transcriptase and RNase H activity.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify its functional groups, leading to new compounds with different biological activities. Common reagents used include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives with comparable structures and biological activities. For example, pyridazine-3-carboxylates share the pyridazine core and carboxylate group, while benzodioxole derivatives exhibit similar chemical properties due to the benzodioxole moiety.

Research Findings and Data

CompoundBiological ActivityTarget
Compound AAntiviralHIV RT
Compound BAntiviralRNase H
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylateAntioxidantVarious

Note: Specific data for ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is limited, but related compounds show promising biological activities.

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